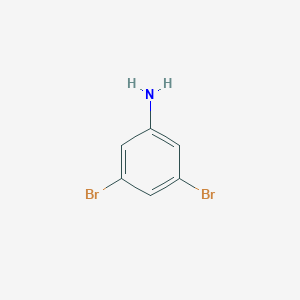

3,5-Dibromoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,5-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNUUWJGSOHMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278120 | |

| Record name | 3,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-40-4 | |

| Record name | 626-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromoaniline: A Comprehensive Technical Guide

CAS Number: 626-40-4

This technical guide provides an in-depth overview of 3,5-Dibromoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, safety and handling information, and its applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aniline derivative characterized by a benzene ring substituted with two bromine atoms at the meta positions relative to the amino group.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex structures.[2] The presence of the amino group makes it a weak base.

| Property | Value | Reference(s) |

| CAS Number | 626-40-4 | |

| Molecular Formula | C₆H₅Br₂N | [3] |

| Molecular Weight | 250.92 g/mol | [4][5] |

| Appearance | White to pale yellow or brown crystalline solid | [6] |

| Melting Point | 52.0-56.0 °C | |

| Boiling Point | 181.5 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |

| InChI Key | RVNUUWJGSOHMRR-UHFFFAOYSA-N | [4] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data typically shows signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts are influenced by the bromine and amino substituents. |

| ¹³C NMR | The spectrum displays signals for the six carbon atoms of the benzene ring. The carbons attached to the bromine atoms and the amino group show characteristic chemical shifts. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) and fragment ions are observed. |

Experimental Protocols

Synthesis of this compound from 3,5-Dibromo-nitro-benzene

This protocol describes the reduction of 3,5-dibromo-nitro-benzene to this compound.

Materials:

-

3,5-dibromo-nitro-benzene

-

Glacial acetic acid

-

Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 500 mg (1.78 mmol) of 3,5-dibromo-nitro-benzene in 4 mL of glacial acetic acid in a suitable reaction flask.[4]

-

Gradually add the 30 wt% TiCl₃ solution in 2 N HCl to the reaction mixture at room temperature with stirring. Continue the addition until the purple color of the TiCl₃ persists, indicating the reaction is complete.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.[4]

-

Neutralize the residue by adding water and 1 M NaOH solution.[4]

-

Extract the product into ethyl acetate. Perform the liquid-liquid extraction twice using ethyl acetate and water.[4]

-

Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]

-

Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator.[4]

-

Further dry the product under high vacuum to obtain this compound.[4]

Caption: Synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]

-

Place a small amount of the mixture into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][11]

-

-

Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS or LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer.

-

GC-MS Conditions:

-

GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to ensure good separation.

-

MS: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

LC-MS Conditions:

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Caption: Spectroscopic characterization workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the development of new pharmaceutical compounds.[6][13] The two bromine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[13] This reactivity makes it a valuable precursor for the synthesis of pharmacologically active molecules.[13] Its use as an intermediate in the synthesis of dyes and agrochemicals has also been reported.[6]

Caption: Applications of this compound.

References

- 1. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CAS 626-40-4: this compound | CymitQuimica [cymitquimica.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. rsc.org [rsc.org]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. agilent.com [agilent.com]

- 13. nbinno.com [nbinno.com]

physical and chemical properties of 3,5-Dibromoaniline

An In-depth Technical Guide to 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 626-40-4) is a halogenated aromatic amine that serves as a pivotal intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms meta to the amino group, imparts specific reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details a key synthetic protocol and illustrates its chemical utility, particularly in modern cross-coupling reactions, making it a compound of significant interest in the pharmaceutical, agrochemical, and dye industries.

Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow or brown crystalline powder.[1][2] The presence of two bromine atoms on the benzene ring significantly increases its molecular weight compared to aniline and influences its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂N | [1][3][4] |

| Molecular Weight | 250.92 g/mol | [1][3][5] |

| Appearance | White to gray to brown powder/crystal | [2][6] |

| Melting Point | 51.0 - 57.0 °C | [4][7] |

| Boiling Point | ~181.5 °C at 760 mmHg | |

| Density | 1.9318 (rough estimate) | [6] |

| Solubility in Water | Sparingly soluble (~0.1 g/100 mL) | [1][8] |

| Solubility | Soluble in organic solvents | [1] |

| pKa | 2.45 ± 0.10 (Predicted) | [2][6] |

| Vapor Pressure | 0.0014 mmHg at 25°C | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Technique | Key Features | Source(s) |

| UV-Vis (λmax) | 293 nm (in H₂O) | [2][6] |

| Infrared (IR) | Conforms to structure | [4][7] |

| Mass Spec (MS) | Molecular Ion Peaks (m/z) around 250 [M+1]+, 252, reflecting the isotopic pattern of two bromine atoms. | [5][9] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing, bulky bromine atoms (-Br).

-

Basicity: The amino group confers weak basicity to the molecule.[2]

-

Reactivity: The bromine atoms are excellent leaving groups in various cross-coupling reactions, making the compound a versatile building block.[10] The presence of the amino group directs further electrophilic substitution, although its strong activating nature is somewhat tempered by the two bromine atoms.

This compound is a key substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10] These reactions allow for the introduction of diverse functional groups at the 3- and 5-positions.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of valuable compounds.[1][8]

-

Pharmaceuticals: It serves as a foundational scaffold for creating pharmacologically active molecules and active pharmaceutical ingredients (APIs).[10][11] Its structure is incorporated into various developmental therapeutic agents.

-

Agrochemicals: It is used in the synthesis of new pesticides and herbicides.[1]

-

Dyes: The aniline scaffold is a classic component in the synthesis of various dyes.[1]

-

Material Science: It can be used to create novel organic materials with specific electronic or photophysical properties.[8]

Experimental Protocols

Synthesis of this compound via Reduction of 3,5-Dibromonitrobenzene

This protocol details a common laboratory-scale synthesis of this compound. The method involves the reduction of the nitro group of 3,5-dibromonitrobenzene.[5]

Materials:

-

3,5-dibromonitrobenzene (1.0 eq)

-

Glacial Acetic Acid

-

Titanium(III) chloride (TiCl₃) in 2N HCl (30 wt%)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3,5-dibromonitrobenzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (4 mL) at room temperature.[5]

-

Reduction: Gradually add the TiCl₃ solution to the reaction mixture with stirring. Continue the addition until the characteristic purple color of Ti³⁺ persists, indicating the complete consumption of the starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

-

Work-up (Acid Removal): Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.[5]

-

Neutralization: Add water and 1 M NaOH to neutralize the acidic mixture. Add ethyl acetate as the extraction solvent. A waxy solid may form at this stage.[5]

-

Filtration & Extraction: Filter the resulting solid under vacuum. Perform a liquid-liquid extraction on the filtrate twice using ethyl acetate and water.[5]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes. Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator. Further dry the product on an oil pump overnight to yield this compound.[5]

Safety Information

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[2]

References

- 1. CAS 626-40-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 626-40-4 | FD34105 | Biosynth [biosynth.com]

- 9. 3,4-Dibromoaniline [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | CAS#:626-40-4 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of 3,5-Dibromoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility. Furthermore, this guide presents a logical workflow for solubility determination and discusses the principles behind the recommended methodologies. This information is intended to equip researchers and professionals in drug development with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation.

Introduction

This compound (CAS No: 626-40-4) is an aromatic amine containing two bromine substituents on the benzene ring. Its chemical structure, characterized by a hydrophobic aromatic ring and a polar amino group, suggests a varied solubility profile in different organic solvents. While it is generally understood to be soluble in many organic solvents and has limited solubility in water, precise quantitative data is scarce in readily accessible literature.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, enabling appropriate solvent selection for reactions, extractions, and crystallizations. In the context of drug development, solubility is a fundamental physicochemical property that influences bioavailability and formulation strategies.

This guide provides a robust framework for the experimental determination of the solubility of this compound, empowering researchers to generate the specific data required for their applications.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the nonpolar dibrominated benzene ring suggests good solubility in nonpolar and moderately polar solvents. The amino group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the amino group. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Esters | Ethyl acetate | Soluble | The ester group can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of this compound interacts favorably with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Similar polarities and potential for dipole-dipole interactions. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These solvents are highly effective at solvating a wide range of organic molecules. |

Note: This table presents predicted solubilities. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the quantitative solubility of this compound in an organic solvent of choice. This procedure is based on the isothermal shake-flask method, a widely accepted technique for generating thermodynamic solubility data.

Principle

A saturated solution of this compound in the selected solvent is prepared by allowing an excess of the solid to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined, typically by a gravimetric or spectroscopic method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Screw-capped vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

UV-Vis Spectrophotometer (for spectroscopic method)

-

Quartz cuvettes (for spectroscopic method)

Procedure

3.3.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a screw-capped vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate using a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.

3.3.2. Sample Analysis

Method A: Gravimetric Analysis

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish.

-

Accurately weigh the evaporating dish containing the filtered solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (approximately 56 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh.

Method B: Spectroscopic Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

After equilibration of the saturated solution, withdraw and filter a small aliquot of the supernatant as described in Method A.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Calculation (Gravimetric Method)

-

Weight of the filtered solution = (Weight of dish + solution) - (Weight of empty dish)

-

Weight of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

-

Weight of the solvent = (Weight of the filtered solution) - (Weight of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Weight of dissolved this compound / Weight of the solvent) x 100

-

Solubility ( g/100 mL solvent) = (Solubility in g/100 g solvent) x (Density of the solvent at the experimental temperature)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, this technical guide provides a robust framework for its experimental determination. The predicted solubility profile, based on fundamental chemical principles, serves as a useful starting point for solvent selection. The detailed experimental protocol, based on the isothermal shake-flask method coupled with either gravimetric or spectroscopic analysis, offers a reliable means to generate accurate and reproducible solubility data. The provided workflow diagram visually summarizes the key steps in this process. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can obtain the critical solubility data necessary to advance their work with this compound.

References

Spectroscopic Profile of 3,5-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromoaniline, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.03 | t (triplet) | 1H | H-4 |

| 6.78 | d (doublet) | 2H | H-2, H-6 |

| 3.85 | s (singlet) | 2H | NH₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 148.6 | C-1 |

| 123.0 | C-3, C-5 |

| 121.2 | C-4 |

| 113.8 | C-2, C-6 |

Infrared (IR) Spectroscopy Data

A specification sheet from a commercial supplier confirms the authenticity of the infrared spectrum of this compound, indicating it conforms to reference standards.[1] Key vibrational frequencies characteristic of the functional groups present in the molecule are anticipated as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Medium-Strong | N-H bend (amine) |

| 1570 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

| 600 - 500 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 253 | ~50 | [M+4]⁺ (with two ⁸¹Br) |

| 251 | 100 | [M+2]⁺ (with one ⁷⁹Br and one ⁸¹Br) |

| 249 | ~50 | [M]⁺ (with two ⁷⁹Br) |

| 170 | Variable | [M - Br]⁺ |

| 91 | Variable | [M - 2Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed:

-

Potassium Bromide (KBr) Pellet:

-

Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

-

Nujol Mull:

-

A few milligrams of the solid are ground with a drop of Nujol (mineral oil) to form a paste.

-

The mull is then spread between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the ATR crystal/salt plates with Nujol) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromoaniline from Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for producing 3,5-dibromoaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available nitrobenzene. The synthesis involves a sequence of reactions, including reduction, protection, nitration, hydrolysis, bromination, deamination, and a final reduction. This document details the experimental protocols and quantitative data for each step, providing a reproducible and thorough guide for laboratory synthesis.

Overall Synthetic Pathway

The synthesis of this compound from nitrobenzene is a multi-step process. The overall transformation is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound from nitrobenzene.

Experimental Protocols and Data

Step 1: Reduction of Nitrobenzene to Aniline

The initial step involves the reduction of the nitro group of nitrobenzene to an amino group to form aniline. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin and hydrochloric acid.

Experimental Protocol:

-

To a round-bottom flask, add metallic tin powder and nitrobenzene.

-

Carefully add concentrated hydrochloric acid. The reaction is exothermic and may require initial gentle heating to start.

-

Once the reaction begins, it should produce enough heat to sustain itself. Control the reaction rate by cooling the flask if it becomes too vigorous.

-

After the addition of acid is complete, heat the mixture on a water bath until the odor of nitrobenzene is no longer present.

-

Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to dissolve the tin salts.

-

The aniline can then be isolated and purified by steam distillation followed by extraction.[1][2]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| Nitrobenzene | 123.11 | 25 g | 0.203 | Starting material |

| Granulated Tin | 118.71 | 50 g | 0.421 | Reducing agent |

| Concentrated Hydrochloric Acid | 36.46 | 125 mL | ~1.5 | Acid medium |

| Sodium Hydroxide | 40.00 | 90 g in 150 mL H₂O | 2.25 | For basification and salt dissolution |

| Product: Aniline | 93.13 | - | - | Yields are typically high. |

Step 2: Acetylation of Aniline to Acetanilide

The amino group of aniline is protected by acetylation to prevent over-oxidation and to control the regioselectivity of the subsequent nitration step.

Experimental Protocol:

-

In a flask, dissolve aniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

The reaction is typically exothermic and proceeds readily at room temperature.

-

After a short reaction time, pour the mixture into cold water to precipitate the acetanilide.

-

Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| Aniline | 93.13 | 39 g | 0.419 | Starting material from Step 1 |

| Acetic Anhydride | 102.09 | 58 mL | 0.613 | Acetylating agent |

| Glacial Acetic Acid | 60.05 | - | - | Solvent |

| Product: Acetanilide | 135.17 | 45 g (example) | 0.333 | Example yield from a literature procedure.[3] |

Step 3: Nitration of Acetanilide to p-Nitroacetanilide

The protected aniline is then nitrated. The acetamido group is an ortho, para-director, with the para-substituted product being the major isomer due to steric hindrance at the ortho position.

Experimental Protocol:

-

In a flask, dissolve acetanilide in glacial acetic acid and add concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath to approximately 0-5 °C.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[4]

-

After the addition is complete, allow the mixture to stand at room temperature for about 20 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

-

Collect the yellow solid by filtration, wash with cold water, and dry.[4]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| Acetanilide | 135.17 | 1.5 g | 0.011 | Starting material from Step 2 |

| Glacial Acetic Acid | 60.05 | 1.5 mL | - | Solvent |

| Concentrated Sulfuric Acid | 98.08 | 3 mL | - | Catalyst and dehydrating agent |

| Fuming Nitric Acid | 63.01 | 0.6 mL | ~0.014 | Nitrating agent |

| Product: p-Nitroacetanilide | 180.16 | - | - | The para isomer is the major product.[5] |

Step 4: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield p-nitroaniline.

Experimental Protocol:

-

In a round-bottom flask, add p-nitroacetanilide to a solution of concentrated sulfuric acid and water.

-

Gently heat the mixture under reflux for approximately 20 minutes.

-

Pour the hot mixture into cold water.

-

Neutralize the solution with a sodium hydroxide solution until it is alkaline, which will precipitate the p-nitroaniline as a yellow solid.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the crude product by filtration, wash thoroughly with water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[6]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| p-Nitroacetanilide | 180.16 | 0.7 g | 0.0039 | Starting material from Step 3 |

| Concentrated Sulfuric Acid | 98.08 | 4 mL | - | Catalyst for hydrolysis |

| Water | 18.02 | 3 mL | - | Solvent |

| Sodium Hydroxide (2 M) | 40.00 | ~120 mL | ~0.24 | For neutralization and precipitation |

| Product: p-Nitroaniline | 138.12 | - | - | Yields are typically high after purification. |

Step 5: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline

The p-nitroaniline is then brominated at the positions ortho to the strongly activating amino group.

Experimental Protocol:

-

In a flask, suspend p-nitroaniline in a sulfuric acid solution.

-

Add bromine to the mixture at a controlled temperature (e.g., 20-25 °C).

-

After the initial bromination, add an oxidizing agent, such as hydrogen peroxide, to facilitate the second bromination.

-

Maintain the reaction at the specified temperature for several hours.

-

The product can be isolated by filtration and washing.[1][2]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| p-Nitroaniline | 138.12 | 27.6 g | 0.200 | Starting material from Step 4 |

| 60% Sulfuric Acid | - | 220.0 g | - | Reaction medium |

| Bromine | 159.81 | 35.2 g | 0.220 | Brominating agent |

| 30% Hydrogen Peroxide | 34.01 | 25.0 g | 0.220 | Oxidant |

| Product: 2,6-Dibromo-4-nitroaniline | 295.92 | - | - | Purity of ~99.3% has been reported.[1] |

Step 6: Deamination of 2,6-Dibromo-4-nitroaniline to 3,5-Dibromonitrobenzene

The amino group of 2,6-dibromo-4-nitroaniline is removed via a deamination reaction, which involves diazotization followed by reduction of the diazonium salt.

Experimental Protocol:

-

Dissolve 2,6-dibromo-4-nitroaniline in a mixture of isopropanol, water, and concentrated sulfuric acid.

-

Heat the mixture to 70 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

The diazonium salt is then reduced in situ by the isopropanol.

-

Cool the mixture and add water to precipitate the product.

-

Filter the solid product, which is 3,5-dibromonitrobenzene.[7]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| 2,6-Dibromo-4-nitroaniline | 295.92 | 296 parts by weight | - | Starting material from Step 5 |

| Isopropanol | 60.10 | 400 parts by weight | - | Reducing agent and solvent |

| Water | 18.02 | 750 parts by weight | - | Solvent |

| Concentrated Sulfuric Acid | 98.08 | 130 parts by weight | - | For diazotization |

| Sodium Nitrite | 69.00 | 105 parts by weight | - | Diazotizing agent |

| Product: 3,5-Dibromonitrobenzene | 280.91 | 278 parts by weight | - | Reported yield is approximately 99%.[7] |

Step 7: Reduction of 3,5-Dibromonitrobenzene to this compound

The final step is the reduction of the nitro group of 3,5-dibromonitrobenzene to yield the target molecule, this compound.

Experimental Protocol:

-

Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

-

Gradually add a solution of titanium(III) chloride (TiCl₃) in hydrochloric acid at room temperature until the color of the TiCl₃ persists.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid under vacuum.

-

Neutralize the mixture with a sodium hydroxide solution and add ethyl acetate.

-

Filter any solid and perform a liquid-liquid extraction with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.[8]

Quantitative Data:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles | Notes |

| 3,5-Dibromonitrobenzene | 280.91 | 500 mg | 0.00178 | Starting material from Step 6 |

| Glacial Acetic Acid | 60.05 | 4 mL | - | Solvent |

| Titanium(III) Chloride (30 wt% in 2 N HCl) | 154.23 | Added gradually | - | Reducing agent |

| Product: this compound | 250.92 | 387.3 mg | 0.00154 | Reported yield is 86.7%.[8] |

Final Product Characterization:

The purity of the final product, this compound, can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). A reported purity for this procedure is >95% (ELSD), with an LC-MS showing m/e 250 [M+1]⁺ and 252.[8]

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the rationale behind the sequence of reactions.

Caption: Logical flow of the synthetic strategy.

References

- 1. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. chegg.com [chegg.com]

- 4. azom.com [azom.com]

- 5. google.com [google.com]

- 6. magritek.com [magritek.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromoaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique substitution pattern, with two bromine atoms positioned meta to the amino group, imparts specific reactivity that is highly valued in the development of pharmaceuticals, agrochemicals, and specialty dyes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The precise moment of discovery and the identity of the first chemist to synthesize this compound are not well-documented in historical records. However, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the early 20th century.[1] This era was marked by extensive exploration of aniline and its derivatives, driven by the booming synthetic dye industry that followed William Henry Perkin's accidental discovery of mauveine in 1856.[2][3][4][5][6]

The initial synthesis of this compound was likely a result of systematic investigations into the bromination of aniline and its derivatives.[1] Early research into substituted anilines was pivotal for creating new dyes and for developing novel pharmaceutical intermediates.[1][4] The development of robust synthetic methods, such as the reduction of nitroarenes and diazotization reactions, provided the chemical tools necessary for the preparation of specific isomers like this compound.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [7] |

| Molecular Weight | 250.92 g/mol | [7] |

| Appearance | White to pale yellow or brown solid | [1][8] |

| Melting Point | 53-54.5 °C | [9] |

| Boiling Point | ~330 °C at 760 mmHg | [10] |

| Solubility | Sparingly soluble in water (0.1 g/100 mL); Soluble in organic solvents. | [8][10] |

| pKa | 2.45 (Predicted) | [11] |

| UV max (in H₂O) | 293 nm | [1][11] |

Key Synthetic Methodologies

The synthesis of this compound is not straightforward via direct bromination of aniline, as the strongly activating amino group directs electrophilic substitution to the ortho and para positions, typically resulting in the formation of 2,4,6-tribromoaniline. Therefore, multi-step synthetic routes are generally employed. Two historically significant and reliable methods are detailed below.

Synthesis via Reduction of 3,5-Dibromonitrobenzene

This two-step approach involves the synthesis of the nitro precursor followed by its reduction to the target aniline.

Logical Workflow:

Caption: Synthesis of this compound from 2,6-Dibromo-4-nitroaniline.

Experimental Protocols:

Step 1: Synthesis of 3,5-Dibromonitrobenzene from 2,6-Dibromo-4-nitroaniline

-

Materials:

-

2,6-Dibromo-4-nitroaniline (296 parts by weight)

-

Isopropanol (400 parts by weight)

-

Water (750 parts by weight)

-

Concentrated Sulfuric Acid (98%) (130 parts by weight)

-

Sodium Nitrite (NaNO₂) (105 parts by weight)

-

Water (for NaNO₂ solution) (150 parts by weight)

-

-

Procedure:

-

In a suitable reaction vessel, charge 2,6-dibromo-4-nitroaniline, isopropanol, 750 parts of water, and concentrated sulfuric acid.

-

Heat the mixture to 70 °C.

-

Prepare a solution of sodium nitrite in 150 parts of water.

-

Slowly add the sodium nitrite solution to the reaction mixture while maintaining the temperature at 70 °C.

-

After the addition is complete, cool the mixture.

-

Add 300 parts of water to the cooled mixture.

-

Filter the resulting precipitate and wash with water to obtain 3,5-dibromonitrobenzene.[10]

-

Step 2: Reduction of 3,5-Dibromonitrobenzene to this compound

-

Materials:

-

3,5-Dibromonitrobenzene (500 mg, 1.78 mmol)

-

Glacial Acetic Acid (4 mL)

-

Titanium(III) chloride (TiCl₃) in 2 N HCl (30 wt %)

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3,5-dibromonitrobenzene in glacial acetic acid in a round-bottom flask.

-

Gradually add the TiCl₃ solution to the stirred reaction mixture at room temperature. Continue the addition until the purple color of TiCl₃ persists, indicating the complete consumption of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid under vacuum.

-

Add water and neutralize the mixture with 1 M NaOH solution.

-

Extract the product into ethyl acetate (2x).

-

Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.

-

Filter off the drying agent and concentrate the filtrate under vacuum to yield this compound.[5][12]

-

Synthesis via Sandmeyer Reaction

An alternative conceptual approach for synthesizing aryl bromides from anilines is the Sandmeyer reaction. While a direct application starting from a hypothetical 3,5-diaminobromobenzene is not practical, a related multi-step sequence starting from a more accessible precursor is a valid strategy in organic synthesis. For instance, one could envision a synthesis starting from a suitably substituted aniline, proceeding through diazotization, and then a Sandmeyer or related transformation.

Logical Workflow for a General Sandmeyer Bromination:

Caption: Generalized Sandmeyer reaction for aryl bromide synthesis.

This generalized workflow illustrates the key transformations involved in a Sandmeyer reaction, a powerful tool for the synthesis of various substituted aromatics, including bromoanilines, from their corresponding amino precursors.[13][14]

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The bromine atoms can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[8] The amino group can also be further functionalized. These characteristics make it a valuable precursor for the synthesis of complex molecules with potential pharmacological activity.[8] Its use as a foundational element in drug discovery pipelines continues to be an active area of research.

Conclusion

While the specific historical details of its first synthesis remain elusive, this compound emerged as a valuable chemical intermediate during a period of intense innovation in synthetic organic chemistry. The development of indirect synthetic routes, necessitated by the directing effects of the amino group, showcases the ingenuity of early 20th-century chemists. Today, this compound remains a relevant and important building block for the creation of novel molecules in the pharmaceutical and materials science sectors. The experimental protocols and data provided in this guide offer a solid foundation for its use in modern research and development.

References

- 1. RSC Journals Home [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 626-40-4 [chemicalbook.com]

- 7. Organic Chemistry Journals - ACS Division of Organic Chemistry [organicdivision.org]

- 8. nbinno.com [nbinno.com]

- 9. byjus.com [byjus.com]

- 10. This compound | 626-40-4 | FD34105 | Biosynth [biosynth.com]

- 11. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

The Biological Activity of Halogenated Anilines: A Technical Guide for Researchers

Introduction

Halogenated anilines, a class of aromatic amines bearing one or more halogen substituents, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The strategic incorporation of halogens onto the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the diverse biological activities of halogenated anilines, encompassing their therapeutic potential and toxicological profiles. It is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile compounds.

Mechanisms of Biological Action

The biological effects of halogenated anilines are multifaceted, stemming from their ability to interact with various cellular components and disrupt key biological processes. Their mechanisms of action can be broadly categorized as follows:

1.1. Enzyme Inhibition

Halogenated anilines have been shown to inhibit the activity of several enzymes, a property that underpins some of their therapeutic and toxic effects.

-

Cytochrome P450 (CYP) Inhibition: Certain halogenated anilines are potent inhibitors of CYP enzymes, particularly CYP2E1. The inhibitory activity is influenced by the type, number, and position of the halogen substituent. For instance, di-halogen substitution, especially with chlorine or bromine at the para and meta positions, tends to enhance inhibitory potency.[3] 3,4-Dichloroaniline and 3,5-dichloroaniline have demonstrated significant inhibition of human CYP2E1, with IC50 values comparable to the specific inhibitor diethyldithiocarbamate (DDTC).[3]

-

Other Enzyme Systems: The diverse structures of halogenated anilines suggest their potential to interact with a wide range of other enzymes. The specific nature of these interactions and the resulting biological consequences are active areas of research.

1.2. Antimicrobial and Antibiofilm Activity

A growing body of evidence highlights the potent antimicrobial and antibiofilm properties of certain halogenated anilines against a spectrum of pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4][5]

The antimicrobial mechanism of action appears to involve the inhibition of adenylate cyclase activity, leading to the downregulation of virulence- and biofilm-related genes.[3][4][5] The presence of halogen atoms can enhance the binding affinity of these compounds to their bacterial targets.[3][4]

1.3. Anticancer Activity

The structural motif of halogenated anilines is found in numerous compounds with demonstrated anticancer activity. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to interfere with critical cellular processes.

-

Induction of Apoptosis: Some halogenated aniline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

-

Cell Cycle Arrest: Interference with the cell cycle is another mechanism by which these compounds can exert their antiproliferative effects.

1.4. Toxicological Mechanisms

While offering therapeutic potential, halogenated anilines also exhibit significant toxicity, a factor that must be carefully considered in their application.

-

Methemoglobinemia: A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to transport oxygen.[1]

-

Oxidative Stress and Genotoxicity: Aniline exposure can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[6] This can damage cellular macromolecules, including DNA, leading to genotoxicity.[6] The Comet assay is a sensitive method for detecting DNA damage induced by such compounds.

-

Formation of Disinfection Byproducts (DBPs): Halogenation of anilines in water treatment processes can lead to the formation of potentially toxic disinfection byproducts, such as haloacetonitriles.[7]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data on the biological activity of various halogenated anilines, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines [3]

| Compound | IC50 (µM) |

| 3,4-Dichloroaniline | 8.0 |

| 3,5-Dichloroaniline | 9.2 |

| Diethyldithiocarbamate (DDTC) | 8.9 |

Table 2: Antimicrobial Activity of Halogenated Anilines against Uropathogenic E. coli (UPEC) [3][5]

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition IC50 (µg/mL) |

| 4-Bromo-3-chloroaniline (4B3CA) | 200 | 10 |

| 3,5-Dibromoaniline (3,5-DBA) | 100 | 10 |

Table 3: Toxicity of Chloroanilines to Daphnia magna

| Compound | 48-hour EC50 (mg/L) |

| Aniline | 0.13 - 358 |

| 2-Chloroaniline | 1.2 - 252 |

| 3-Chloroaniline | 0.24 - 135 |

| 4-Chloroaniline | 0.19 - 36 |

| 3,5-Dichloroaniline | 0.13 - 15.2 |

Note: The wide range of EC50 values reflects the variability in experimental conditions and endpoints reported across different studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of halogenated anilines. The following sections provide protocols for key experiments.

3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

-

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

96-well microplates

-

Halogenated aniline test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of the halogenated aniline compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

3.2. Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

-

Materials:

-

Cells treated with halogenated anilines

-

Low melting point agarose

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate software

-

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of damaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

-

3.3. Methemoglobin Formation Assay

This spectrophotometric assay quantifies the amount of methemoglobin in a blood sample.

-

Principle: Methemoglobin has a characteristic absorbance maximum at 630 nm, which is absent in oxyhemoglobin. The concentration of methemoglobin can be determined by measuring the absorbance of a hemolyzed blood sample at this wavelength.[1]

-

Materials:

-

Whole blood

-

Saponin solution (1%) for hemolysis

-

Phosphate buffer (M/60, pH 6.8)

-

Spectrophotometer

-

-

Procedure:

-

Hemolysate Preparation: Mix 100 µL of whole blood with 100 µL of 1% saponin solution to induce hemolysis. Add 6 mL of phosphate buffer.[1]

-

Dilution for Oxyhemoglobin Measurement: Add 300 µL of the hemolysate to 3 mL of phosphate buffer.[1]

-

Spectrophotometric Measurement:

-

Measure the absorbance of the undiluted hemolysate at 630 nm against a phosphate buffer blank. This reading corresponds to the methemoglobin concentration.[1]

-

Measure the absorbance of the diluted hemolysate at 540 nm against a phosphate buffer blank. This reading corresponds to the oxyhemoglobin concentration.[1]

-

-

Calculation: The percentage of methemoglobin can be calculated based on the absorbance values and the respective extinction coefficients for methemoglobin and oxyhemoglobin at these wavelengths.

-

Signaling Pathways and Workflows

Visualizing the complex biological processes affected by halogenated anilines can aid in understanding their mechanisms of action.

4.1. Aniline-Induced Oxidative Stress Signaling Pathway

Aniline exposure can induce oxidative stress, leading to the activation of key signaling pathways such as NF-κB and MAPK, which are involved in inflammation, cell proliferation, and apoptosis.[6]

Caption: Aniline-induced oxidative stress and downstream signaling.

4.2. General Workflow for Synthesis of Halogenated Anilines

A common synthetic route to halogenated anilines involves the reduction of the corresponding halogenated nitroaromatics.

Caption: Synthetic workflow for halogenated anilines.

4.3. Experimental Workflow for MTT Cytotoxicity Assay

The following diagram illustrates the key steps in performing an MTT assay.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Halogenated anilines represent a fascinating and important class of compounds with a rich and complex biological activity profile. Their utility as synthetic building blocks in drug discovery is well-established, and ongoing research continues to unveil their potential as therapeutic agents, particularly in the areas of antimicrobial and anticancer therapy. However, their inherent toxicity, including the potential for methemoglobinemia and genotoxicity, necessitates careful evaluation and consideration in any application. The quantitative data, experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers working to harness the therapeutic potential of halogenated anilines while mitigating their adverse effects. A thorough understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of safer and more effective drugs and chemicals based on this versatile scaffold.

References

- 1. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]

- 2. researchgate.net [researchgate.net]

- 3. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro methemoglobin formation in human blood exposed to NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3,5-Dibromoaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromoaniline is a versatile and highly valued scaffold in medicinal chemistry, primarily serving as a key building block for a diverse range of pharmacologically active molecules.[1] Its unique structural and electronic properties, imparted by the meta-disposed bromine atoms and the reactive amine group, allow for precise chemical modifications and the construction of complex molecular architectures. This guide provides an in-depth overview of the applications of this compound in the synthesis of potent therapeutic agents, with a focus on kinase inhibitors, anticancer, and antimicrobial compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this area.

The Synthetic Versatility of this compound

The chemical reactivity of this compound is central to its utility in drug discovery. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The amine functionality provides a handle for further derivatization through reactions such as N-arylation, acylation, and sulfonylation. This dual reactivity allows for the systematic exploration of chemical space and the optimization of lead compounds.

A common synthetic route to this compound involves the reduction of 3,5-dibromonitrobenzene.[2]

Applications in Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. While many reported VEGFR-2 inhibitors utilize a chlorinated and brominated aniline precursor, the underlying synthetic strategies are directly applicable to this compound. For instance, the synthesis of pyrimido[4,5-b]indole-based inhibitors often involves the elaboration of a substituted aniline into a tricyclic heterocyclic system.[3]

Table 1: In Vitro Activity of Representative Pyrimido[4,5-b]indole-based Kinase Inhibitors

| Compound ID | R-Group (at N⁴ position) | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | HUVEC GI₅₀ (nM) |

| DBPI-1 | Phenyl | 15 | >10,000 | 850 | 25 |

| DBPI-2 | 3-Fluorophenyl | 8 | >10,000 | 620 | 12 |

| DBPI-3 | 3-Methoxyphenyl | 12 | >10,000 | 550 | 18 |

| DBPI-4 | 4-Chloro-2-fluorophenyl | 5 | >10,000 | 480 | 9 |

| Sunitinib | (Reference) | 6 | 2,500 | 80 | 10 |

| Semaxanib | (Reference) | 40 | 1,500 | 120 | 35 |

Data is extrapolated for a 5,6-dibromo-8-chloro scaffold based on the activity of 5-chloro analogs described in the literature.[3]

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by small molecules.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis and COPD. The development of selective p38 MAPK inhibitors is an active area of research. While specific examples directly utilizing this compound are not prevalent in the readily available literature, the general structure of many p38 MAPK inhibitors, often featuring a substituted aniline core, suggests its potential as a starting scaffold.

Table 2: Activity of Selected p38 MAPK Inhibitors

| Compound | Target(s) | IC₅₀ |

| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 µM |

| SB202190 | p38α/β | 50 nM/100 nM |

| Doramapimod (BIRB 796) | pan-p38 | 38-520 nM |

| Neflamapimod (VX-745) | p38α | 10 nM |

This table provides reference IC₅₀ values for well-characterized p38 MAPK inhibitors.[4]

The following diagram illustrates the p38 MAPK signaling cascade.

Anticancer Agents

Beyond kinase inhibition, this compound derivatives have shown promise as general anticancer agents. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.

Table 3: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

| Compound ID | Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

| 4e | SNB-75 (CNS) | 41.25% |

| 4i | SNB-75 (CNS) | 38.94% |

| 4i | UO-31 (Renal) | 30.14% |

| 4i | CCRF-CEM (Leukemia) | 26.92% |

| 4i | EKVX (NSCLC) | 26.61% |

| 4i | OVCAR-5 (Ovarian) | 23.12% |

Data from in vitro screening against a panel of 58 human tumor cell lines.[2][5]

Antimicrobial Agents

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dibromonitrobenzene.[2]

Materials:

-

3,5-dibromonitrobenzene

-

Glacial acetic acid

-

Titanium(III) chloride (TiCl₃), 30 wt % in 2 N HCl

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Dissolve 3,5-dibromonitrobenzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

-

Gradually add TiCl₃ solution until the purple color disappears, indicating the completion of the reduction. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under vacuum to remove the acetic acid.

-

Neutralize the residue with 1 M NaOH and add EtOAc.

-

Filter the resulting solid under vacuum.

-

Perform a liquid-liquid extraction of the filtrate twice with EtOAc and H₂O.

-

Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.

-

Filter off the drying agent and concentrate the filtrate under vacuum to yield the desired product.

General Workflow for Synthesis and Biological Evaluation of Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors derived from this compound.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is a general guideline for measuring VEGFR-2 kinase activity.[7][8][9][10]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo™ MAX reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

-

Add the master mix to the wells of the 96-well plate.

-

Add the test inhibitor or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the diluted VEGFR-2 kinase to all wells except the "Blank" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and deplete the remaining ATP by adding Kinase-Glo™ MAX reagent.

-

Incubate at room temperature for 15 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration to determine the IC₅₀ value.

Cell-Based p38 MAPK Inhibition Assay Protocol

This protocol describes a cell-based ELISA to measure the inhibition of p38 MAPK phosphorylation.[11]

Materials:

-

Human cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., Anisomycin)

-

Test compounds (dissolved in DMSO)

-

Fixation buffer (e.g., 4% Paraformaldehyde)

-

Permeabilization buffer

-

Blocking buffer

-

Primary antibody (e.g., anti-phospho-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Substrate for HRP

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound or vehicle control for 1 hour.

-

Stimulate the cells with a p38 MAPK activator for 30 minutes.

-